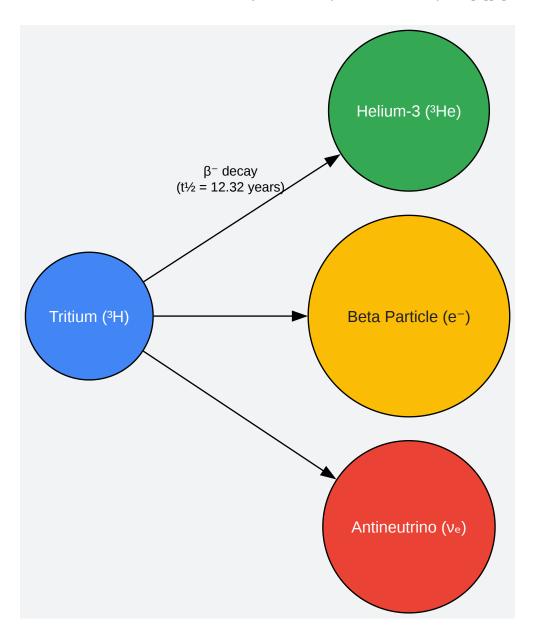


A Comparative Guide to Groundwater Dating: Validating the ³H/³He Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Helium-water	
Cat. No.:	B14278265	Get Quote

An objective analysis of the Tritium/Helium-3 dating method against other common groundwater dating techniques, supported by experimental data and detailed protocols for researchers and scientists in hydrology and environmental science.


The determination of groundwater age is crucial for managing water resources, understanding contaminant transport, and evaluating the sustainability of aquifers. Among the various techniques available for dating "young" groundwater (recharged within the last 70 years), the Tritium/Helium-3 (³H/³He) method has emerged as a robust and widely applied tool.[1][2] This guide provides a comprehensive comparison of the ³H/³He method with other prominent dating techniques, including Chlorofluorocarbons (CFCs), Sulfur Hexafluoride (SF₆), Krypton-85 (⁸⁵Kr), and Carbon-14 (¹⁴C), focusing on their validation against each other through experimental data.

The Principle of ³H/³He Dating

The ³H/³He dating method is based on the radioactive decay of tritium (³H), a hydrogen isotope with a half-life of 12.32 years, to its stable daughter product, Helium-3 (³He).[2][3] Tritium was introduced into the atmosphere in significant amounts during the atmospheric nuclear weapons tests in the 1950s and 1960s, creating a distinct peak in precipitation around 1963.[3][4][5] As this tritiated water recharges an aquifer, the tritium decays, and the resulting tritiogenic ³He accumulates in the groundwater. By measuring the concentrations of both ³H and the accumulated tritiogenic ³He, the time elapsed since the water was isolated from the atmosphere (i.e., the groundwater age) can be calculated.[2][3]

A key advantage of this method is that the age is determined from the ratio of the parent and daughter isotopes, which means it does not strictly require a historical record of atmospheric tritium concentrations, unlike methods that rely on atmospheric tracer inputs.[1][2]

Click to download full resolution via product page

Figure 1: Radioactive decay of Tritium (3H) to Helium-3 (3He).

Comparative Validation with Other Dating Methods

Numerous studies have validated the ³H/³He dating method by comparing its results with those from other independent dating tracers in the same aquifers. These comparisons are crucial for

establishing the reliability and identifying the limitations of each technique.

3H/3He vs. Chlorofluorocarbons (CFCs)

CFCs are synthetic compounds that were widely used as refrigerants and propellants, with their atmospheric concentrations steadily increasing until their production was phased out by the Montreal Protocol. This known historical atmospheric concentration curve allows for the dating of groundwater.

Direct comparisons between ³H/³He and CFC ages in shallow, unconfined aquifers have often shown remarkable agreement. For instance, studies in the Kirkwood-Cohansey aquifer system in New Jersey and on the Delmarva Peninsula found that ³H/³He and CFC-based ages were statistically indistinguishable for many samples, particularly for water recharged between 1965 and 1990.[6][7][8][9][10] In many cases, the apparent ages agreed to within two years.[6][9][10] This strong correspondence suggests that in aerobic, sandy aquifers with minimal dispersion, both methods provide reliable age estimates.[6][9]

Discrepancies can arise from several factors. CFCs can be subject to microbial degradation in anaerobic (oxygen-depleted) environments, leading to underestimated ages. They can also be affected by industrial contamination, resulting in ages that are biased young.[6]

³H/³He vs. Sulfur Hexafluoride (SF₆)

SF₆ is a potent greenhouse gas with a well-documented and rapidly increasing atmospheric concentration, making it a useful tracer for young groundwater. However, comparative studies have revealed potential complexities. While some studies show good agreement between ³H/
³He and SF₆ ages, others report significant discrepancies where SF₆ ages are considerably lower (younger) than ³H/³He ages.[11]

These differences are often attributed to "excess" SF_6 in groundwater, which can originate from terrigenic sources (dissolution of fluorine-bearing minerals) or contamination from industrial activities.[11][12][13] Therefore, while SF_6 can be a valuable tool, its application may be limited in areas with certain geological formations or industrial histories.

³H/³He vs. Krypton-85 (⁸⁵Kr)

⁸⁵Kr is a radioactive noble gas released into the atmosphere primarily from nuclear fuel reprocessing. Its atmospheric concentration has been increasing over the past several decades. As an inert gas, ⁸⁵Kr is not affected by microbial degradation or sorption, making it a robust tracer.

Studies comparing ³H/³He and ⁸⁵Kr dating in shallow groundwater on the Delmarva Peninsula have shown that most apparent tracer ages agree within two years of each other for recharge dates between 1965 and 1990.[6][9][10] This close agreement in ideal aquifer conditions (aerobic, permeable sand, low dispersion) further validates the ³H/³He method.[6] However, sampling for ⁸⁵Kr is notably more challenging and time-consuming than for ³H/³He, requiring large volumes of water.[6]

³H/³He vs. Carbon-14 (¹⁴C)

Carbon-14 is a long-lived radioisotope used for dating much older groundwater, typically on the scale of thousands of years. Direct comparison with ³H/³He is less common for validation of absolute age, but the two methods are complementary. The presence of significant tritium generally indicates a "modern" water component (less than 50-70 years old), while ¹⁴C can be used to date the older water that may be mixing with the younger fraction.[14] In studies of complex aquifer systems, ³H/³He has been used to date the young, shallow groundwater, while ¹⁴C has been used to identify much older, "fossil" water in deeper, confined aquifers within the same system.[15]

Quantitative Data Comparison

The following table summarizes the key characteristics and performance of the different groundwater dating methods based on comparative studies.

Feature	³H/³He	Chlorofluor ocarbons (CFCs)	Sulfur Hexafluorid e (SF6)	Krypton-85 (⁸⁵ Kr)	Carbon-14 (¹ ⁴ C)
Dating Range	< 0.5 to ~70 years[2]	~1940s to ~2000[6]	~1970s to present[12]	~5 to 40 years[16]	1,000 to ~50,000 years[16]
Precision	± 0.5 years (analytical uncertainty) [4]	± 2 years (typical)	Variable, affected by excess SF ₆	± 2 years (typical)	Variable, requires correction
Advantages	- Independent of atmospheric input history[1][2]- ³ H is a near- ideal water tracer[2]	- Relatively easy to sample and analyze[6]	- Inert gas- Rapidly increasing atmospheric concentration	- Inert gas, not subject to degradation[6	- Very long dating range
Limitations	- Requires two tracer measurement s[1][2]- Potential for ³ He loss in slow-moving water[4]- Affected by mixing and dispersion[3] [4]	- Contamination from industrial sources[6]-Degradation in anaerobic conditions-Requires known recharge temperature	- Terrigenic (natural) sources can add excess SF ₆ [11][13]- Potential for contaminatio n	- Difficult and time-consuming field sampling[6]-Requires large water volumes	- Complex geochemistry - Requires correction for various processes

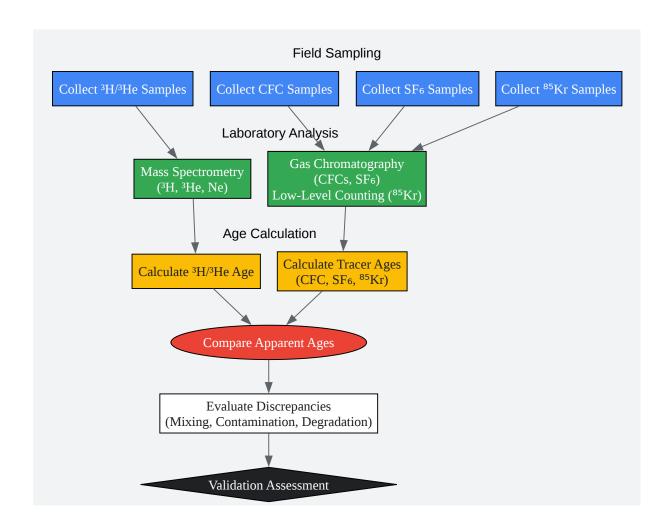
Experimental Protocols

Accurate groundwater dating relies on meticulous sample collection and analysis. The following provides a general overview of the methodologies for the key experiments cited.

3H/3He Dating Protocol

- Sample Collection: Groundwater is collected in specialized containers to prevent atmospheric contamination. For ³He and other dissolved noble gases, samples are typically collected in copper tubes sealed with pinch-off clamps. Tritium samples are collected in glass or high-density polyethylene bottles.
- Tritium (³H) Analysis: Tritium concentrations are measured via the liquid scintillation counting method after electrolytic enrichment of the water sample, or by mass spectrometric measurement of ³He ingrowth from tritium decay in a degassed water sample stored for several months.
- Helium Isotope (³He/⁴He) Analysis: Dissolved gases are extracted from the water sample under vacuum. The noble gases are then purified, and the helium isotopes are measured using a high-resolution mass spectrometer.
- Calculation of Tritiogenic ³He: The total measured ³He is corrected for other sources, including atmospheric ³He (in equilibrium with water at recharge), terrigenic ³He (from the Earth's crust and mantle), and nucleogenic ³He. The concentration of neon is often used to estimate the atmospheric component.
- Age Calculation: The ³H/³He age is calculated from the measured ³H concentration and the calculated tritiogenic ³He concentration using the radioactive decay equation.[4]

CFC, SF₆, and ⁸⁵Kr Analysis Protocol


- Sample Collection: Water is collected in glass bottles or ampoules, ensuring no air bubbles are trapped, to prevent exchange with the atmosphere.
- Gas Extraction: The dissolved gases are extracted from the water sample, typically using a
 purge-and-trap system where an inert gas (like nitrogen) strips the tracers from the water,
 which are then concentrated on a cold trap.
- Analysis: The trapped gases are then injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for the analysis of CFCs and SF₆. ⁸⁵Kr is analyzed by low-level gas proportional counting or atom trap trace analysis (ATTA).

Age Determination: The measured concentrations are converted to equivalent atmospheric
partial pressures based on their solubility at the recharge temperature. The groundwater age
is then determined by comparing these partial pressures to the known historical atmospheric
concentration curves for each tracer.[17]

Validation Workflow

The process of validating the ³H/³He dating method involves a systematic comparison against other established techniques.

Click to download full resolution via product page

Figure 2: Logical workflow for validating ³H/³He dating against other methods.

Conclusion

The ³H/³He dating method is a powerful and reliable tool for determining the age of young groundwater. Extensive validation studies, comparing it with other transient tracers like CFCs and ⁸⁵Kr, have demonstrated a strong agreement in a variety of hydrogeological settings, particularly for waters younger than about 30 years.[6] While discrepancies can occur, they often provide valuable insights into hydrological processes such as groundwater mixing, dispersion, or specific biogeochemical reactions affecting a particular tracer.[6][9][10] The use of multiple tracers is highly recommended for a more robust and comprehensive understanding of groundwater systems, as it allows for the identification of potential biases and provides greater confidence in the determined apparent ages.[6][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. ppegeo.igc.usp.br [ppegeo.igc.usp.br]
- 3. Basics of 3H/3He dating [Ideo.columbia.edu]
- 4. USGS Groundwater Dating Lab [water.usgs.gov]
- 5. sas.rochester.edu [sas.rochester.edu]
- 6. Ideo.columbia.edu [Ideo.columbia.edu]
- 7. Age dating of shallow groundwater with chlorofluorocarbons, tritium/helium: 3, and flow path analysis, southern New Jersey coastal plain | U.S. Geological Survey [usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. Dating of shallow groundwater: Comparison of the transient tracers 3H/3He, chlorofluorocarbons, and 85Kr [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. eartharxiv.org [eartharxiv.org]
- 13. water.usgs.gov [water.usgs.gov]
- 14. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 15. cawaterlibrary.net [cawaterlibrary.net]
- 16. researchgate.net [researchgate.net]
- 17. water.usgs.gov [water.usgs.gov]
- To cite this document: BenchChem. [A Comparative Guide to Groundwater Dating: Validating the ³H/³He Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14278265#validation-of-3h-3he-dating-against-other-groundwater-dating-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com